molecular formula C9H12BrNO B1382962 2-Bromo-5-butoxypyridine CAS No. 856850-75-4

2-Bromo-5-butoxypyridine

Cat. No.: B1382962
CAS No.: 856850-75-4
M. Wt: 230.1 g/mol
InChI Key: XNOZIGCXKARPGE-UHFFFAOYSA-N
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Description

2-Bromo-5-butoxypyridine is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted with bromine and butoxy groups, respectively. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-butoxypyridine typically involves the bromination of 5-butoxypyridine. One common method is the reaction of 5-butoxypyridine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:

C9H11NO+Br2C9H12BrNO+HBr\text{C}_9\text{H}_{11}\text{NO} + \text{Br}_2 \rightarrow \text{C}_9\text{H}_{12}\text{BrNO} + \text{HBr} C9​H11​NO+Br2​→C9​H12​BrNO+HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-butoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using an amine can yield an aminopyridine derivative.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-Bromo-5-butoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-butoxypyridine depends on its specific applicationIts molecular targets and pathways vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: Another brominated pyridine derivative, used in similar coupling reactions.

    2-Bromo-5-chloropyridine: Used in the synthesis of novel halopyridinylboronic acids and esters.

Uniqueness

2-Bromo-5-butoxypyridine is unique due to the presence of the butoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of specific organic compounds that require this functional group.

Properties

IUPAC Name

2-bromo-5-butoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZIGCXKARPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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